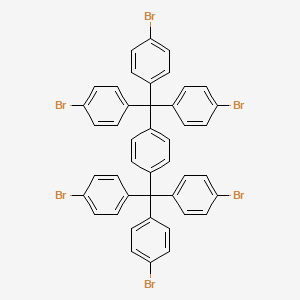
1,4-Bis(tris(4-bromophenyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tris(4-bromophenyl)methyl)benzene is a complex organic compound with the molecular formula C44H28Br6 and a molecular weight of 1036.12 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with tris(4-bromophenyl)methyl groups at the 1 and 4 positions. It is a halogenated aromatic compound, making it significant in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(tris(4-bromophenyl)methyl)benzene typically involves the reaction of benzene with tris(4-bromophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(tris(4-bromophenyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, this compound readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted aromatic compounds, while oxidation can yield brominated quinones .
Applications De Recherche Scientifique
1,4-Bis(tris(4-bromophenyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 1,4-Bis(tris(4-bromophenyl)methyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with electron-rich sites in biomolecules, influencing their structure and function. Additionally, the aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems, affecting molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-bromophenyl)methane: Similar in structure but with four bromophenyl groups attached to a central carbon atom.
1,3,5-Tris(4-bromophenyl)benzene: Contains three bromophenyl groups attached to a benzene ring at the 1, 3, and 5 positions
Uniqueness
1,4-Bis(tris(4-bromophenyl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high molecular weight and extensive bromination make it particularly useful in applications requiring high thermal stability and reactivity .
Propriétés
Formule moléculaire |
C44H28Br6 |
|---|---|
Poids moléculaire |
1036.1 g/mol |
Nom IUPAC |
1,4-bis[tris(4-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C44H28Br6/c45-37-17-5-31(6-18-37)43(32-7-19-38(46)20-8-32,33-9-21-39(47)22-10-33)29-1-2-30(4-3-29)44(34-11-23-40(48)24-12-34,35-13-25-41(49)26-14-35)36-15-27-42(50)28-16-36/h1-28H |
Clé InChI |
CLFGRQYAWIWCEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(C5=CC=C(C=C5)Br)(C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
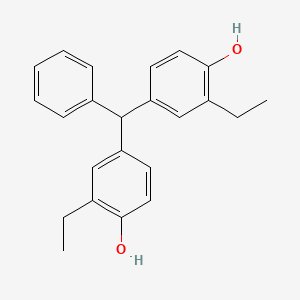
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
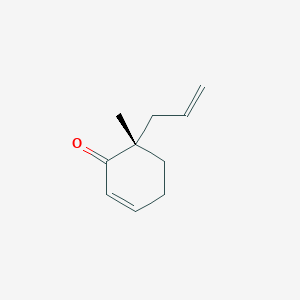
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

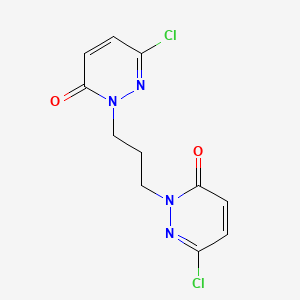
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)

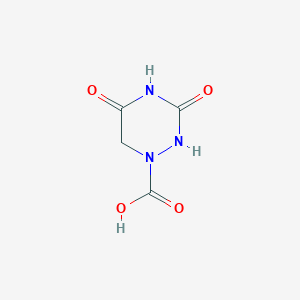
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)

